molecular formula C19H22N4O3 B12156975 N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B12156975
M. Wt: 354.4 g/mol
InChI Key: NJHUIKYLIWAWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-hydroxyaniline with bromoacetyl bromide to form 2-[(2-hydroxyphenyl)amino]-2-oxoethyl bromide.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 80°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature and reagent addition.
  • Purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide
  • N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group in the piperazine ring may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2-hydroxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22N4O3/c24-17-9-5-4-8-16(17)21-18(25)14-20-19(26)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,24H,10-14H2,(H,20,26)(H,21,25)

InChI Key

NJHUIKYLIWAWLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.